

# **Application Notes and Protocols for the Analytical Detection of Disperse Blue 91**

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Compound of Interest		
Compound Name:	Disperse blue 91	
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## For Researchers, Scientists, and Drug Development Professionals

Introduction

**Disperse Blue 91** (CAS No. 12222-89-8) is a synthetic anthraquinone dye used in the textile industry for dyeing polyester and other synthetic fibers.[1] Due to its potential to be an allergen and its presence in consumer products, sensitive and accurate analytical methods are required for its detection and quantification in various matrices, particularly in textiles.[2] This document provides detailed application notes and experimental protocols for the analysis of **Disperse Blue 91**, primarily focusing on liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography with diode-array detection (HPLC-DAD). An overview of electrochemical sensing as an emerging technique is also presented.

## **Key Analytical Techniques**

The most common and established methods for the analysis of **Disperse Blue 91** and other disperse dyes involve extraction from the sample matrix followed by chromatographic separation and detection.[3][4]

 High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a widely used technique that offers good selectivity and sensitivity.[4]



- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method that allows for the accurate identification and quantification of the dye, even at trace levels.[3][5]
- Electrochemical Sensors represent an emerging area for dye detection, offering potential advantages in terms of speed and portability, though they are less established for routine analysis of Disperse Blue 91.[6]

## **Quantitative Data Summary**

The following table summarizes typical quantitative performance data for the analysis of disperse dyes using various analytical techniques. It is important to note that the specific values for **Disperse Blue 91** may vary depending on the exact experimental conditions, matrix, and instrument used. The data presented here is a compilation from studies on various disperse dyes, including Disperse Blue 1, and serves as a general guideline.

Analytical Technique	Limit of Detection (LOD)	Limit of Quantificati on (LOQ)	Linearity (r²)	Recovery (%)	Reference
HPLC-DAD	0.52 ng/mL	1.6 ng/mL	>0.999	93 - 96	[4]
LC-MS/MS	0.02 - 1.35 ng/mL	0.06 - 4.09 ng/mL	>0.993	81.8 - 114.1	[2]
LC/MSD TOF	Not Specified	Not Specified	>0.99	Not Specified	[7]

## **Experimental Protocols**

## Protocol 1: Analysis of Disperse Blue 91 in Textiles by LC-MS/MS

This protocol is based on established methods for the analysis of disperse dyes in textile samples.[2][3]

- 1. Sample Preparation (Methanol Extraction)
- Weigh 1.0 g of the textile sample (shredded into small pieces) into a 50 mL conical tube.



- Add 20 mL of methanol to the tube.
- Place the tube in an ultrasonic bath and sonicate at 50 °C for 30 minutes.
- Centrifuge the sample at 10,000 rpm for 10 minutes.[2]
- Filter the supernatant through a 0.22 μm PTFE syringe filter into a clean glass vial.[2]
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 1.0 mL of a 95:5 (v/v) water/methanol mixture.
- The sample is now ready for LC-MS/MS analysis.
- 2. LC-MS/MS Instrumentation and Conditions
- LC System: UHPLC system
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 μm particle size)[2]
- Mobile Phase A: Water with 0.1% formic acid[2]
- Mobile Phase B: Methanol with 0.1% formic acid
- Gradient Elution:
  - 0-2 min: 5% B
  - 2-12 min: 5% to 95% B
  - 12-17.5 min: 95% to 100% B
  - 17.51-20 min: Re-equilibration at 5% B[2]
- Flow Rate: 0.3 mL/min[2]
- Injection Volume: 5 μL[2]
- Column Temperature: 40 °C[2]



- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for Disperse Blue 91 need to be determined by direct infusion of a standard solution.
- 3. Quality Control
- A blank sample (reagent blank) should be analyzed to check for contamination.
- A matrix blank (an undyed textile sample) should be prepared and analyzed to assess matrix effects.
- Spiked samples at known concentrations should be prepared to determine recovery and accuracy.

## Protocol 2: Analysis of Disperse Blue 91 by HPLC-DAD

This protocol is adapted from a method for the determination of Disperse Blue 1 in air samples and is applicable to the analysis of extracts from various matrices.[4]

- 1. Sample Preparation
- Follow the same extraction procedure as described in Protocol 1 (Section 1). The final reconstituted solution can be used for HPLC-DAD analysis.
- 2. HPLC-DAD Instrumentation and Conditions
- HPLC System: A standard HPLC system with a Diode Array Detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)[4]
- Mobile Phase: Acetonitrile and 10 mM ammonium acetate solution (45:55, v/v)[4]
- Flow Rate: 0.6 mL/min[4]
- Injection Volume: 5 μL[4]



- Column Temperature: 30 °C[4]
- DAD Wavelength: A full spectrum should be acquired to determine the wavelength of maximum absorbance for **Disperse Blue 91**. A wavelength of around 615 nm has been used for a similar dye, Disperse Blue 1.[4]
- 3. Calibration
- Prepare a series of standard solutions of **Disperse Blue 91** in the mobile phase at different concentrations.
- Inject the standards and construct a calibration curve by plotting the peak area against the concentration.
- The concentration of **Disperse Blue 91** in the sample can be determined from this calibration curve.

## **Visualizations**

Caption: General experimental workflow for the analysis of **Disperse Blue 91** in textiles.

# Emerging Analytical Techniques: Electrochemical Sensing

Electrochemical sensors offer a promising alternative for the detection of dyes due to their high sensitivity, rapid response, and potential for miniaturization.[6] While specific protocols for **Disperse Blue 91** are not yet widely established, the general principle involves the electrochemical oxidation or reduction of the dye molecule at the surface of a modified electrode.

#### **General Protocol Outline:**

• Electrode Modification: A glassy carbon electrode (GCE) is typically modified with nanomaterials (e.g., carbon nanotubes, metal nanoparticles) to enhance its conductivity and catalytic activity.[8][9]



- Sample Introduction: The modified electrode is immersed in an electrochemical cell containing a supporting electrolyte and the sample extract.
- Electrochemical Measurement: A voltammetric technique, such as cyclic voltammetry (CV) or square wave voltammetry (SWV), is applied. The resulting current is proportional to the concentration of the dye.
- Quantification: A calibration curve is constructed using standard solutions of the dye to quantify the amount in the sample.

This approach has been successfully applied to the detection of other dyes, and further research may lead to the development of a validated electrochemical method for **Disperse**Blue 91.[8][9]

Caption: Relationship between established and emerging analytical techniques for **Disperse Blue 91**.

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